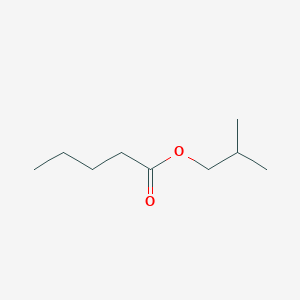
6-Methyl-1,6-heptadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,6-heptadiene is a chemical compound that belongs to the class of dienes. It is a colorless liquid with a pungent odor. This compound is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1,6-heptadiene is not well understood. However, it is believed that this compound can act as a dienophile in Diels-Alder reactions. This reaction involves the addition of a diene and a dienophile to form a cyclic product. 6-Methyl-1,6-heptadiene can also undergo various reactions, including hydrogenation, oxidation, and reduction.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 6-Methyl-1,6-heptadiene. However, studies have shown that this compound can be metabolized by liver enzymes and excreted in urine. It is also believed that this compound can interact with proteins and enzymes in the body, potentially affecting their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Methyl-1,6-heptadiene in lab experiments is its unique chemical structure, which allows for the synthesis of various organic compounds. However, this compound can be difficult to handle due to its pungent odor and potential toxicity. Additionally, the synthesis of 6-Methyl-1,6-heptadiene can be challenging and requires specific conditions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and application of 6-Methyl-1,6-heptadiene. One potential direction is the synthesis of new organic compounds using this compound as a building block. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound. Finally, the development of new and more efficient synthesis methods for 6-Methyl-1,6-heptadiene could expand its use in various scientific fields.
Conclusion:
6-Methyl-1,6-heptadiene is a unique and versatile compound that has potential applications in various scientific fields. The synthesis of this compound can be achieved through several methods, and it can be used as a building block for the synthesis of various organic compounds. However, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound. Overall, 6-Methyl-1,6-heptadiene is a promising compound that has the potential to contribute to the advancement of scientific research.
Métodos De Síntesis
The synthesis of 6-Methyl-1,6-heptadiene can be achieved through several methods. One of the most common methods is the condensation reaction of 2-methyl-1,3-butadiene with acetylene. This reaction is catalyzed by a palladium catalyst and requires specific conditions, such as high temperature and pressure. Another method involves the reaction of 2-methyl-1,3-butadiene with propargyl alcohol in the presence of a strong acid catalyst. This method is less common but has been shown to be effective.
Aplicaciones Científicas De Investigación
6-Methyl-1,6-heptadiene has a wide range of potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propiedades
IUPAC Name |
2-methylhepta-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4H,1-2,5-7H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNYHQZMMREQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015947 |
Source


|
| Record name | 2-methylhepta-1,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,6-heptadiene | |
CAS RN |
13643-06-6 |
Source


|
| Record name | 2-methylhepta-1,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


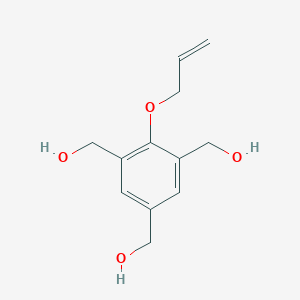
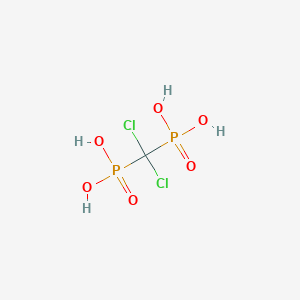
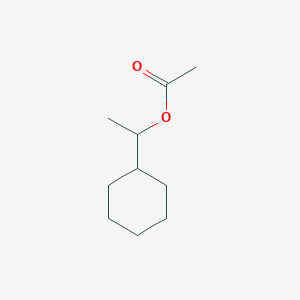
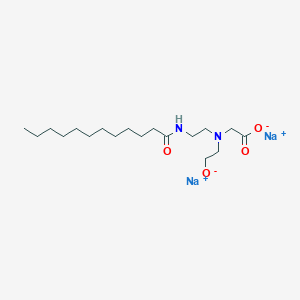

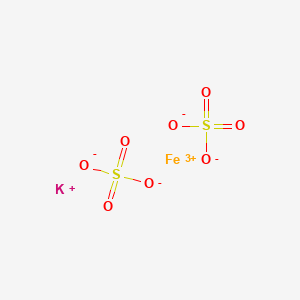
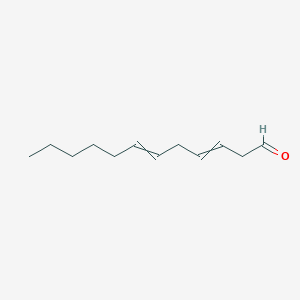
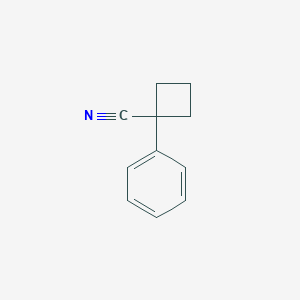

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)

